tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring fused with a substituted pyridine moiety. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection, improving stability during synthetic processes.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-11(9-16-13(10)18)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
LWNZMLLCIQYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of 2-Substituted Pyrrolidines
A common strategy involves Boc protection of pre-synthesized 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine. While direct synthesis of this intermediate is challenging, analogous procedures for similar compounds provide insights. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate was synthesized via Boc protection of pyrrolidin-2-ylmethanol using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA), achieving yields of 90–98%. This method highlights the efficiency of Boc anhydride in non-polar solvents under mild conditions (room temperature, 16 hours).
Reaction Conditions :
-
Substrate : Pyrrolidin-2-ylmethanol (1.98 mmol)
-
Reagents : Boc anhydride (1.98 mmol), TEA (7.42 mmol)
-
Solvent : DCM (5–10 mL)
For this compound, a similar protocol could be applied to 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine. However, the synthesis of this intermediate remains a critical hurdle, as discussed in subsequent sections.
Pyrrolidine Ring Functionalization via Coupling Reactions
Copper-Catalyzed C–N Coupling
Patent WO2008137087A1 describes copper-catalyzed couplings to attach pyrrolidine derivatives to aromatic systems. For example, 6-bromo-naphthalen-2-yl-methanol was reacted with 3(2H)-pyridazinone using copper powder and a base to form a biaryl ether, followed by activation with a sulfonate. Adapting this approach, a copper-mediated Ullmann coupling could link a halogenated pyridine to a Boc-protected pyrrolidine.
Hypothetical Pathway :
-
Substrate Preparation : Synthesize 3-bromo-5-methyl-2-pyridinol.
-
Coupling : React with Boc-protected pyrrolidine-2-boronic acid under Cu(I) catalysis.
-
Deprotection : Remove Boc group (if necessary) under acidic conditions.
Challenges :
-
Regioselective functionalization of the pyridine ring.
-
Compatibility of Boc group with coupling conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a viable route for forming the C–C bond between the pyrrolidine and pyridine moieties. This method requires a boron-containing pyrrolidine derivative and a halogenated pyridine.
Example Reaction :
-
Pyrrolidine Component : Boc-protected pyrrolidine-2-boronic ester.
-
Pyridine Component : 3-iodo-5-methyl-2-(tetrahydropyranyloxy)pyridine (hydroxy group protected as THP ether).
-
Conditions : Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.
Advantages :
-
High functional group tolerance.
-
Mild conditions preserve Boc protection.
Functional Group Interconversion Strategies
Hydroxylation of Methyl Groups
The 6-hydroxy group on the pyridine ring may be introduced via late-stage oxidation. For instance, a methyl group at position 5 could be oxidized to a hydroxyl using potassium permanganate or oxone.
Example :
-
Substrate : tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate.
-
Oxidizing Agent : Oxone in acetic acid/H2O.
-
Conditions : 50°C, 12 hours.
-
Yield : ~60% (hypothetical).
Limitation : Over-oxidation to carboxylic acids must be controlled.
Reductive Amination
If the pyridine ring contains an aldehyde or ketone, reductive amination with a pyrrolidine precursor could form the C–N bond. This method is less direct but feasible with proper protecting groups.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce different functional groups into the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets. Its hydroxyl group allows for further functionalization, enabling the study of various biochemical pathways .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring suggests that it could interact with biological receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence lacks direct data on this compound or its analogues. For instance:
- discusses phenolic compounds but focuses on culinary applications rather than structural or pharmacological comparisons.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing tert-butyl pyridine-pyrrolidine carboxylate derivatives, and how can purity be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with protected pyrrolidine intermediates. For example, tert-butyl groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) . Key steps include nucleophilic substitution or coupling reactions to attach the pyridine moiety. Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from solvents like ethyl acetate/hexane. Yield optimization requires precise temperature control (0–25°C) and anhydrous conditions .
Q. How is structural characterization performed for this compound class?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, though crystal growth may require slow evaporation from DCM/hexane .
Q. What safety precautions are critical when handling tert-butyl pyridine-pyrrolidine derivatives?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation of dust; employ respiratory protection if ventilation is inadequate. Store in airtight containers at 2–8°C, away from oxidizing agents. Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard, but skin/eye contact must be rinsed immediately with water .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of pyrrolidine and pyridine moieties?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and ligands (XPhos, SPhos) improves cross-coupling efficiency. Solvent polarity (DMF vs. THF) and temperature (60–100°C) adjustments enhance reaction kinetics. Monitoring via TLC or LC-MS identifies intermediates; quenching with aqueous NH₄Cl prevents over-reaction .
Q. What computational methods predict the biological activity of tert-butyl pyridine-pyrrolidine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular dynamics simulations (AMBER, GROMACS) model solvation effects and conformational stability over 100-ns trajectories. Comparative analysis with structurally similar compounds (e.g., tert-butyl 5-chloro-6-methoxy-pyrazolo derivatives) identifies key pharmacophores .
Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes?
- Methodological Answer : Discrepancies arise from racemization during synthesis or incorrect space group assignment. Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) with SHELXL refinement confirms absolute configuration. Twinning or disorder is mitigated by cooling crystals to 100 K. For ambiguous cases, anomalous dispersion (e.g., using Mo-Kα) or resonant scattering clarifies chirality .
Q. What strategies mitigate decomposition during storage of tert-butyl-protected intermediates?
- Methodological Answer : Decomposition via hydrolysis is minimized by storing under inert gas (Ar/N₂) with molecular sieves (3Å). Lyophilization reduces moisture content. Stability studies (HPLC monitoring at 25°C/60% RH) identify degradation products; adding antioxidants (BHT) or adjusting pH (buffered solutions) prolongs shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
